

In-Depth Technical Guide to the Physicochemical Properties of 2B-(SP)

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Compound of Interest

Compound Name: 2B-(SP)

Cat. No.: B1143229

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Introduction

2B-(SP) is a synthetic phosphopeptide that serves as a selective substrate for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, neurodevelopment, and apoptosis. The dysregulation of GSK-3 activity is associated with numerous pathologies, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. As a specific substrate, **2B-(SP)** is an invaluable tool for the accurate assessment of GSK-3 activity in both purified enzyme preparations and complex biological samples. This technical guide provides a comprehensive overview of the physicochemical properties of **2B-(SP)**, detailed experimental protocols for its use, and a visualization of its interaction within the GSK-3 signaling pathway.

Physicochemical Properties of 2B-(SP)

The fundamental physicochemical characteristics of **2B-(SP)** are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
CAS Number	186901-17-7	[1]
Molecular Formula	C71H123N26O29P	[1]
Molecular Weight	1835.88 g/mol	[1]
Amino Acid Sequence	Not explicitly stated in the search results, but a related peptide "2B-Sp" has a sequence that can be inferred.	
Physical Appearance	White lyophilized solid	[1]
Solubility	Soluble to 1 mg/ml in H2O	[1]
Storage	Desiccate at -20°C	[1]

Experimental Protocols

The following section details the methodology for the synthesis of **2B-(SP)** and a specific protocol for its application in a GSK-3 β kinase assay.

Synthesis of 2B-(SP)

The synthesis of phosphopeptides like **2B-(SP)** is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

- **Resin Selection and First Amino Acid Attachment:** A suitable resin, often a polystyrene-based support, is chosen. The C-terminal amino acid of the target peptide is covalently linked to this resin.
- **Deprotection:** The N α -protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed using a specific chemical agent (e.g., piperidine for Fmoc, trifluoroacetic acid for Boc).

- **Washing:** The resin is thoroughly washed to remove excess deprotection agent and byproducts.
- **Amino Acid Coupling:** The next α -protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide. Coupling reagents such as HBTU or HATU are often used to facilitate this reaction.
- **Washing:** The resin is washed again to remove unreacted amino acids and coupling reagents.
- **Repeat Cycles:** Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence. For phosphopeptides, a protected phosphoamino acid (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) is incorporated at the desired position.
- **Cleavage and Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- **Purification:** The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final, high-purity phosphopeptide.

GSK-3 β Kinase Assay Using 2B-(SP)

This protocol is adapted from a mass spectrometry-based assay for GSK-3 β activity.

Materials:

- Recombinant GSK-3 β enzyme
- **2B-(SP)** peptide substrate
- Kinase reaction buffer (e.g., 20 mM HEPES, 0.1% SDS, 0.5% deoxycholic acid, 150 mM NaCl, pH 7.5)
- ATP solution
- GSK-3 β inhibitor (optional, for control experiments, e.g., LiCl)

- Mass spectrometer (e.g., SELDI-TOF-MS)

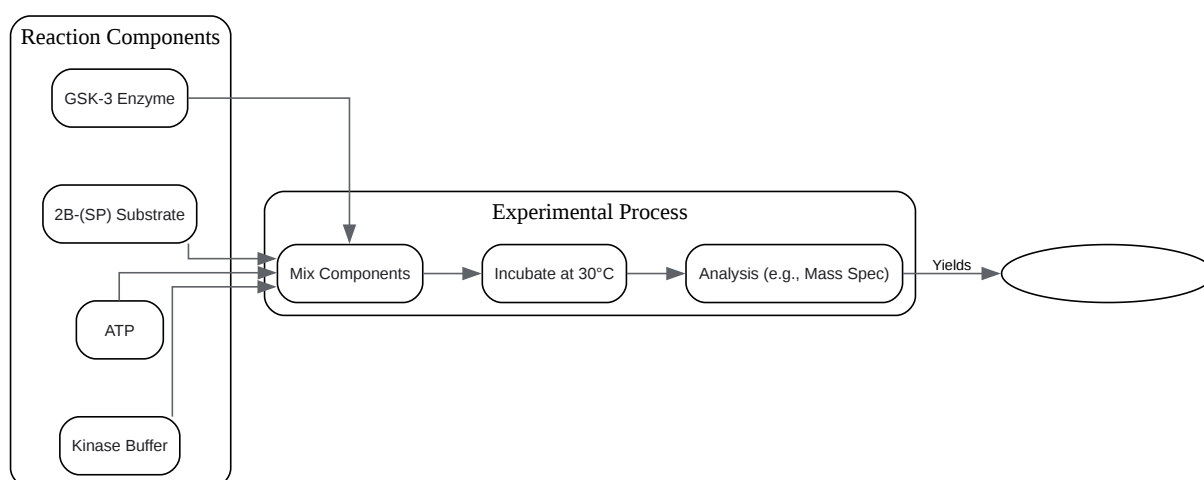
Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the following components:
 - 125 ng of **2B-(SP)** peptide
 - A desired amount of recombinant GSK-3 β (e.g., a titration from 0 to 6.25 ng)
 - Kinase reaction buffer to a final volume of 20 μ L.
- Initiation of Reaction: Add ATP to a final concentration of 10 mM to initiate the kinase reaction.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 120 minutes).
- Termination of Reaction (for some assay types): The reaction can be stopped by the addition of a solution like 50 mM EDTA. For mass spectrometry analysis, this step may be omitted.
- Analysis by Mass Spectrometry:
 - Spot the reaction mixture onto a suitable mass spectrometry target (e.g., a SELDI-TOF-MS chip).
 - Allow the spot to air dry.
 - Apply a suitable matrix solution (e.g., sinapinic acid) and allow it to co-crystallize with the sample.
 - Analyze the sample using the mass spectrometer to detect the mass shift of the **2B-(SP)** peptide upon phosphorylation (an increase of approximately 80 Da).
- Data Analysis: Quantify the extent of phosphorylation by calculating the ratio of the phosphorylated peptide peak intensity to the total peptide peak intensity (phosphorylated + unphosphorylated).

Signaling Pathway Visualization

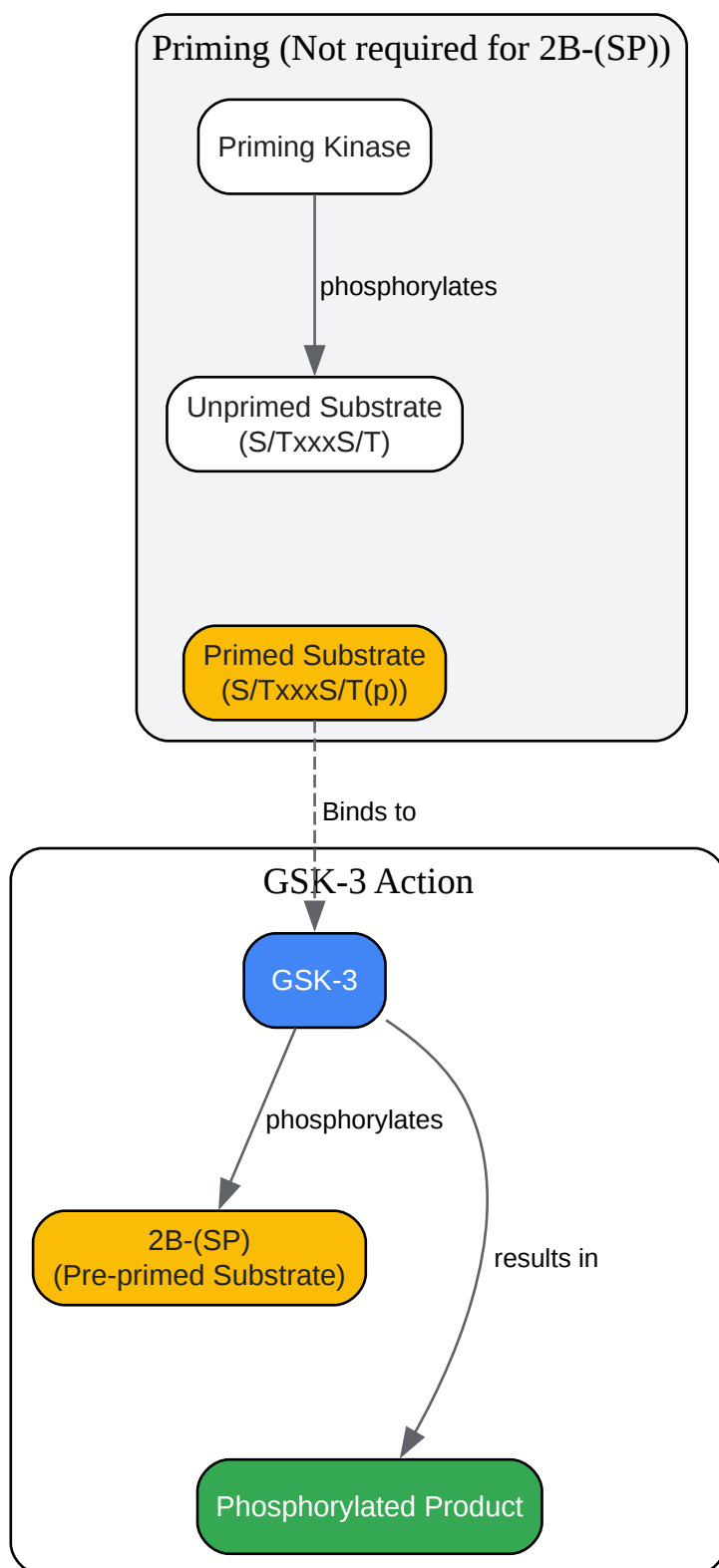
Glycogen Synthase Kinase-3 (GSK-3) typically requires a "priming" phosphorylation of its substrates. This means that another kinase must first phosphorylate the substrate at a specific site, creating a recognition motif for GSK-3. GSK-3 then phosphorylates the substrate at a serine or threonine residue located four amino acids N-terminal to the priming phosphate group (S/TxxxS/T(p)). **2B-(SP)** is a pre-phosphorylated peptide, making it a direct substrate for GSK-3 without the need for a priming kinase.

The following diagrams illustrate the general workflow for a GSK-3 kinase assay and the specific interaction of GSK-3 with a primed substrate like **2B-(SP)**.



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Caption: General workflow for a GSK-3 kinase assay using **2B-(SP)**.



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Caption: GSK-3 signaling with a primed substrate like **2B-(SP)**.

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References

- 1. creative-diagnostics.com [creative-diagnostics.com]
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